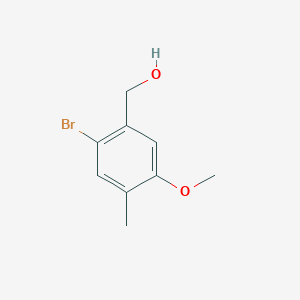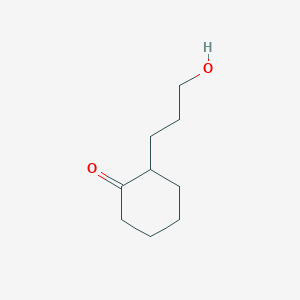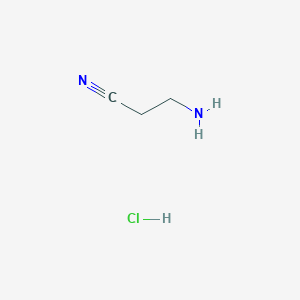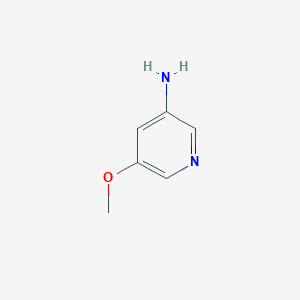
5-Methoxypyridin-3-amin
Übersicht
Beschreibung
5-Methoxypyridin-3-amine is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methoxypyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxypyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxypyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Antimikrobielle Mittel
5-Methoxypyridin-3-amin wurde bei der Synthese von zweizähnigen Schiff-Base-Liganden verwendet, die dann zur Herstellung von Metallkomplexen mit antimikrobiellen Eigenschaften eingesetzt werden . Diese Komplexe haben sich als potenzielle therapeutische Mittel gegen mikrobielle Infektionen erwiesen.
Materialwissenschaften: Hochdurchsatz-Screening-Kits
In der Materialwissenschaft wird diese Verbindung bei der Entwicklung von Hochdurchsatz-Screening-Kits für Kupfer-C-N-Kreuzkupplungsreaktionen verwendet . Diese Kits sind unerlässlich, um die Entdeckung neuer Materialien und chemischer Prozesse zu beschleunigen.
Chemische Synthese: Vorläufer für PI3K-Inhibitoren
This compound dient als Reagenz bei der Synthese von Thienopyrimidinen, die potente und selektive PI3K-Inhibitoren sind . Diese Inhibitoren spielen eine wichtige Rolle in der Erforschung des Zellwachstums und der Krebsforschung.
Landwirtschaft: Antimikrobielle Metallkomplexe
Die Derivate der Verbindung, insbesondere ihre Schiff-Base-Liganden, werden synthetisiert und zur Herstellung von Cu(II)- und Co(II)-Metallkomplexen verwendet, die in der Landwirtschaft als antimikrobielle Mittel eingesetzt werden . Diese Mittel können dazu beitragen, Pflanzen vor bakteriellen und pilzlichen Krankheiten zu schützen.
Umweltstudien: Optimierung der Carotinoid-Extraktion
Obwohl sie nicht direkt mit this compound zusammenhängen, wurden Studien zur Extraktion von Carotinoiden durchgeführt, um die Effizienz zu verbessern, was für Umweltverträglichkeitsprüfungen und die Entwicklung nachhaltiger Prozesse entscheidend ist .
Biochemie: Studium biogener Amine
In der Biochemie ist das Studium biogener Amine, die organischen Stickstoffverbindungen mit niedrigem Molekulargewicht sind, unerlässlich. This compound könnte aufgrund seiner strukturellen Ähnlichkeit und Reaktivität möglicherweise an der Synthese oder Analyse dieser Verbindungen beteiligt sein .
Wirkmechanismus
Target of Action
The primary target of 5-Methoxypyridin-3-amine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .
Mode of Action
It is known that the compound interacts with the enzyme, potentially inhibiting its activity .
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptides .
Result of Action
Given its target, it is likely that the compound could potentially reduce the production of beta-amyloid peptides, which could have implications for the treatment of alzheimer’s disease .
Action Environment
Like all chemical compounds, factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .
Biochemische Analyse
Biochemical Properties
5-Methoxypyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in cell proliferation, survival, and metabolism . The compound acts as an inhibitor of PI3K, thereby affecting downstream signaling pathways. Additionally, 5-Methoxypyridin-3-amine has been shown to interact with mammalian target of rapamycin (mTOR), another crucial enzyme in cellular metabolism and growth .
Cellular Effects
5-Methoxypyridin-3-amine influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving PI3K and mTOR . By inhibiting these pathways, the compound can alter gene expression and cellular metabolism. In cancer cells, for instance, 5-Methoxypyridin-3-amine has been shown to induce cell cycle arrest and apoptosis, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of 5-Methoxypyridin-3-amine involves its binding interactions with key biomolecules. The compound binds to the active sites of PI3K and mTOR, inhibiting their enzymatic activities . This inhibition leads to a decrease in the phosphorylation of downstream targets, such as AKT, which plays a pivotal role in cell survival and growth . Consequently, the compound can modulate various cellular functions by altering gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxypyridin-3-amine have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that 5-Methoxypyridin-3-amine can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 5-Methoxypyridin-3-amine vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been reported . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-Methoxypyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes such as PI3K and mTOR, affecting metabolic flux and metabolite levels . The compound’s inhibition of these enzymes can lead to alterations in glucose metabolism, lipid synthesis, and protein synthesis, which are critical for cell growth and survival .
Transport and Distribution
Within cells and tissues, 5-Methoxypyridin-3-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and molecular size, which affect its ability to penetrate cell membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of 5-Methoxypyridin-3-amine is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with its target enzymes . Post-translational modifications and targeting signals may direct 5-Methoxypyridin-3-amine to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
5-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-2-5(7)3-8-4-6/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQPCFFQBYXOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507430 | |
| Record name | 5-Methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64436-92-6 | |
| Record name | 5-Methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxypyridin-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

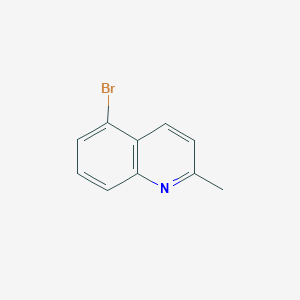
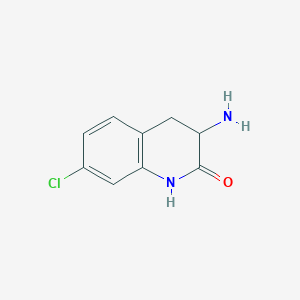
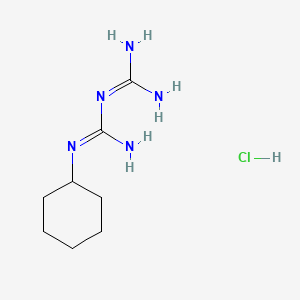
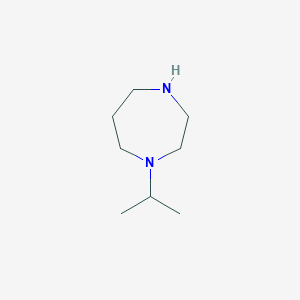
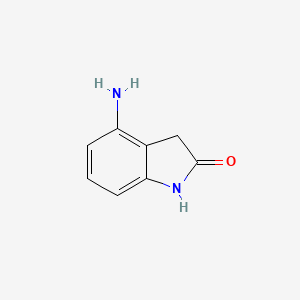
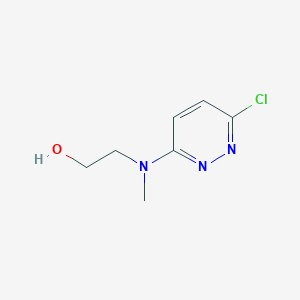
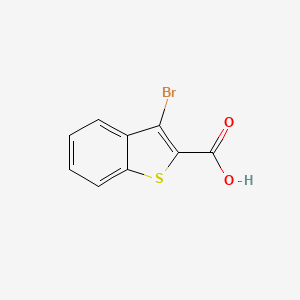
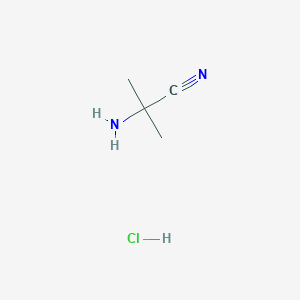


![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)
